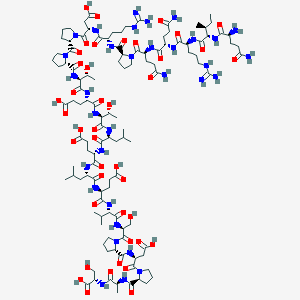

H-Gln-Ile-Arg-Gln-Gln-Pro-Arg-Asp-Pro-Pro-Thr-Glu-Thr-Leu-Glu-Leu-Glu-Val-Ser-Pro-Asp-Pro-Ala-Ser-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Gln-Ile-Arg-Gln-Gln-Pro-Arg-Asp-Pro-Pro-Thr-Glu-Thr-Leu-Glu-Leu-Glu-Val-Ser-Pro-Asp-Pro-Ala-Ser-OH is a useful research compound. Its molecular formula is C115H187N33O42 and its molecular weight is 2703.95. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

AD 01, also known as H-Gln-Ile-Arg-Gln-Gln-Pro-Arg-Asp-Pro-Pro-Thr-Glu-Thr-Leu-Glu-Leu-Glu-Val-Ser-Pro-Asp-Pro-Ala-Ser-OH, is a potent antiangiogenic peptide . It interacts with the cell-surface receptor CD44 , which plays a crucial role in cell-cell interactions, cell adhesion, and migration .

Mode of Action

AD 01’s interaction with CD44 leads to the inhibition of the self-renewal capacity of CD44-positive breast cancer stem cells (BCSC) . This interaction disrupts the normal functioning of these cells, thereby inhibiting their ability to proliferate and form new tumors .

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site of action .

Result of Action

The primary result of AD 01’s action is the inhibition of the self-renewal capacity of CD44-positive BCSC . This leads to a reduction in tumor growth and potentially the size of existing tumors .

Biologische Aktivität

The compound H-Gln-Ile-Arg-Gln-Gln-Pro-Arg-Asp-Pro-Pro-Thr-Glu-Thr-Leu-Glu-Leu-Glu-Val-Ser-Pro-Asp-Pro-Ala-Ser-OH is a peptide comprised of 24 amino acids. Peptides of this nature have garnered attention for their potential biological activities, including roles in cell signaling, immune response modulation, and various physiological processes.

Structure and Properties

This peptide consists of the following amino acid sequence:

- Sequence : this compound

- Molecular Weight : Approximately 2,800 g/mol

- Hydrophobicity : The presence of hydrophobic residues such as Leu and Val suggests potential interactions with membrane proteins or lipids.

1. Antioxidant Activity

Peptides derived from proteins have been shown to exhibit antioxidant properties. For instance, studies indicate that certain sequences can scavenge free radicals, thereby reducing oxidative stress in cells. The presence of amino acids like Glu and Thr in this peptide may contribute to its ability to neutralize reactive oxygen species (ROS) .

2. Antihypertensive Effects

Certain peptides are known for their angiotensin-converting enzyme (ACE) inhibitory activity. Peptides with sequences rich in proline and aromatic residues have demonstrated significant ACE inhibition, which is crucial for managing hypertension. This particular peptide's structure suggests it may possess similar properties, potentially aiding in blood pressure regulation .

3. Immunomodulatory Effects

Peptides can modulate immune responses by influencing cytokine production and immune cell activity. Research has indicated that specific sequences can enhance the function of immune cells, promoting a more robust response to pathogens. The arginine residues in this peptide may play a critical role in such immunomodulatory effects .

Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant capabilities of various peptides, a peptide similar to H-Gln-Ile-Arg exhibited significant radical scavenging activity. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify the antioxidant capacity, revealing that peptides with multiple Glu residues showed enhanced activity due to their ability to donate electrons .

Study 2: ACE Inhibition in Hypertensive Models

A comparative analysis of several peptides demonstrated that those containing proline and aromatic amino acids effectively inhibited ACE activity in spontaneously hypertensive rats (SHRs). The peptide's structure was analyzed using molecular docking simulations, indicating strong binding affinity to the ACE active site .

Data Table: Biological Activities of Related Peptides

| Peptide | Activity Type | IC50 Value (μM) | Notes |

|---|---|---|---|

| QIGLF | ACE Inhibition | 75 | Derived from egg white proteins |

| RVPSL | Antioxidant | 9.4 | Exhibited strong DPPH scavenging |

| LAPYK | Antihypertensive | 5.29 | Effective in reducing systolic pressure |

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H187N33O42/c1-12-55(8)87(141-91(167)59(116)27-33-78(117)153)105(181)131-61(21-14-40-125-115(122)123)92(168)127-62(28-34-79(118)154)94(170)133-66(29-35-80(119)155)108(184)144-41-16-23-74(144)101(177)130-60(20-13-39-124-114(120)121)93(169)136-69(48-84(162)163)110(186)148-45-19-26-77(148)112(188)147-44-18-25-76(147)103(179)143-89(58(11)152)106(182)132-65(32-38-83(160)161)97(173)142-88(57(10)151)107(183)135-68(47-53(4)5)99(175)128-63(30-36-81(156)157)95(171)134-67(46-52(2)3)98(174)129-64(31-37-82(158)159)96(172)140-86(54(6)7)104(180)138-71(50-149)111(187)146-43-17-24-75(146)102(178)137-70(49-85(164)165)109(185)145-42-15-22-73(145)100(176)126-56(9)90(166)139-72(51-150)113(189)190/h52-77,86-89,149-152H,12-51,116H2,1-11H3,(H2,117,153)(H2,118,154)(H2,119,155)(H,126,176)(H,127,168)(H,128,175)(H,129,174)(H,130,177)(H,131,181)(H,132,182)(H,133,170)(H,134,171)(H,135,183)(H,136,169)(H,137,178)(H,138,180)(H,139,166)(H,140,172)(H,141,167)(H,142,173)(H,143,179)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,189,190)(H4,120,121,124)(H4,122,123,125)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,86-,87-,88-,89-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBICTOITIIILAZ-UNWACOBVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H187N33O42 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2703.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.